

Application Note: Solid-Phase Extraction of Tiamulin from Animal Plasma

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Compound of Interest

Compound Name: Tiamulin-d10 Hydrochloride

Cat. No.: B15144161 Get Quote

Introduction

Tiamulin is a pleuromutilin antibiotic used in veterinary medicine to treat various bacterial infections in swine and poultry.[1][2] Monitoring its concentration in animal plasma is crucial for pharmacokinetic, pharmacodynamic, and residue analysis studies.[1][3] Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like plasma, offering advantages over traditional liquid-liquid extraction by minimizing solvent usage and improving sample throughput. This application note provides a detailed protocol for the solid-phase extraction of Tiamulin from animal plasma using a C18 reverse-phase cartridge, followed by high-performance liquid chromatography (HPLC) analysis.

Principle

This method utilizes a reverse-phase SPE cartridge (C18) to retain the moderately non-polar Tiamulin from an aqueous plasma sample. Interfering polar substances are washed away, and the Tiamulin is subsequently eluted with an organic solvent. The eluate is then evaporated and reconstituted in a suitable solvent for HPLC analysis.

Quantitative Data Summary

A summary of quantitative data for Tiamulin extraction from various animal-derived samples is presented in Table 1. This data, compiled from multiple studies, highlights the performance of different extraction and analytical methods.



Table 1: Performance Data for Tiamulin Extraction and Analysis

Matrix	Extractio n Method	Analytical Method	Recovery (%)	Limit of Detection (LOD)	Limit of Quantific ation (LOQ)	Referenc e
Chicken & Pork	Acetonitrile Extraction & C18 SPE	HPLC-UV	84.3 - 105.9	0.025 ppm	Not Reported	[4][5][6]
Chicken Plasma	Liquid- Liquid Extraction	HPLC-UV	83.50	Not Reported	Not Reported	[3]
Sow Milk & Serum	Acetonitrile Extraction	UHPLC- MS/MS	94.0 - 107	Not Reported	1 μg/L	[7]
Porcine Plasma	Not Specified	LC-MS	Not Reported	10 ppb	Not Reported	[8]
Swine Muscle, Fat, Liver	Acetonitrile /Hexane Partitioning & SPE	LC-MS/MS	> 75.0	Not Reported	0.01 mg/kg	[3][9]

Experimental Protocols Materials and Reagents

- Tiamulin hydrogen fumarate analytical standard
- HPLC grade acetonitrile
- HPLC grade methanol
- 0.1% (w/v) Tartaric acid in deionized water
- Deionized water



- · Nitrogen gas
- Solid-Phase Extraction (SPE) C18 cartridges (e.g., Bond Elut C18)[4]
- Animal plasma (e.g., porcine, avian)

Instrumentation

- Vortex mixer
- Centrifuge
- SPE manifold
- Sample concentrator (e.g., nitrogen evaporator)
- · High-Performance Liquid Chromatography (HPLC) system with UV detector

Protocol 1: Solid-Phase Extraction of Tiamulin from Animal Plasma

This protocol is adapted from a validated method for Tiamulin extraction from animal tissues.[4] [5][6]

- 1. Sample Pretreatment:
- Thaw frozen animal plasma samples to room temperature.
- Vortex the plasma sample to ensure homogeneity.
- Centrifuge the plasma at 3000 x g for 10 minutes to pellet any precipitated proteins.
- Transfer 1.0 mL of the clear supernatant to a clean tube.
- Add 1.0 mL of 0.1% tartaric acid to the plasma and vortex for 30 seconds. This step acidifies
 the sample and improves the retention of Tiamulin on the C18 sorbent.
- 2. SPE Cartridge Conditioning:



- Place the C18 SPE cartridges on the SPE manifold.
- Condition the cartridges by passing 5 mL of methanol, followed by 5 mL of deionized water.
 Do not allow the cartridge to go dry.
- 3. Sample Loading:
- Load the pretreated plasma sample (2.0 mL) onto the conditioned C18 cartridge.
- Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
- 4. Washing:
- Wash the cartridge with 5 mL of deionized water to remove polar interferences.
- Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.
- 5. Elution:
- Place clean collection tubes in the SPE manifold.
- Elute the Tiamulin from the cartridge with 5 mL of acetonitrile.
- 6. Dry-down and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.[4]
- Reconstitute the dried residue in 0.5 mL of the HPLC mobile phase.
- Vortex for 30 seconds to ensure complete dissolution.
- Transfer the reconstituted sample to an HPLC vial for analysis.

Protocol 2: HPLC Analysis

HPLC Conditions:

Column: Lichrospher 100 RP-18 (5 μm, 4.6 mm I.D. × 250 mm)[4][5]







• Mobile Phase: 80% Acetonitrile and 1% Ammonium Carbonate (90:10, v/v)[4][5]

• Flow Rate: 1.0 mL/min

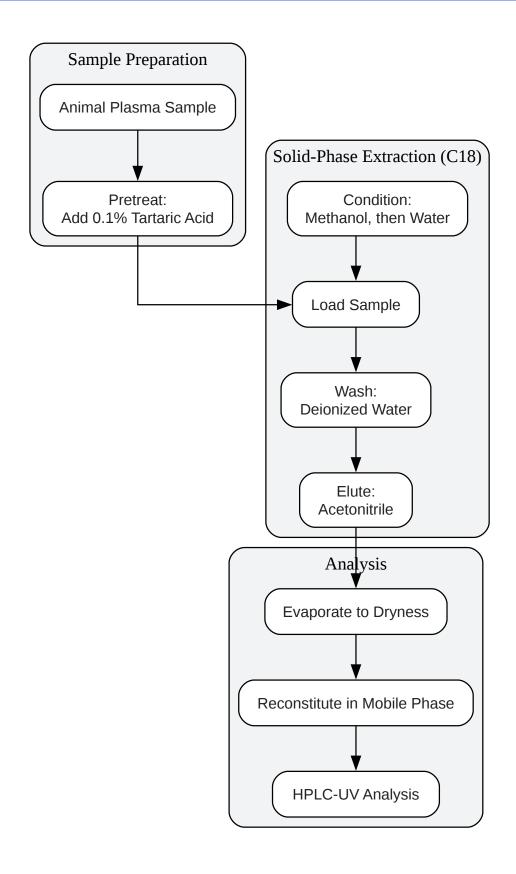
• Injection Volume: 20 μL

• Detector: UV at 210 nm[4][5]

• Column Temperature: Ambient

Visualizations Experimental Workflow





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